tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVXPVJRUPJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400236 | |
| Record name | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186202-73-3 | |
| Record name | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM employs Grubbs catalysts to form the pyrrolidine ring from diene precursors. For example, a tert-butyl-protected amine intermediate undergoes metathesis in dichloromethane at 40°C, yielding the bicyclic core with >80% efficiency. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.
Dieckmann Cyclization
Base-mediated cyclization of diester precursors generates the fused ring system. Sodium hydride in THF at 0°C induces intramolecular ester condensation, producing the bicyclic structure with moderate yields (50–60%). This method requires careful optimization to avoid over-cyclization byproducts.
Reductive Amination
A linear diketone precursor undergoes reductive amination with benzylamine in the presence of sodium cyanoborohydride. The reaction proceeds in methanol at room temperature, affording the hexahydropyrrolo[3,4-c]pyrrole skeleton with 70% yield and high diastereoselectivity.
The introduction of the benzyl group at the 5-position leverages iridium-catalyzed C–H borylation, bypassing traditional halogenation steps.
Iridium-Catalyzed Borylation
Using [Ir(OMe)(cod)]₂ and dtbpy ligands, regioselective borylation occurs at the 5-position of the pyrrole ring. The reaction proceeds in anhydrous THF at 80°C for 12 hours, yielding the boronate ester intermediate with 85% efficiency. This method eliminates the need for N-protection, enhancing atom economy.
Optimization Parameters
-
Temperature: 80°C optimal for balance between rate and side reactions
-
Solvent: THF outperforms DMF or DMSO in yield and regioselectivity
-
Catalyst Loading: 5 mol% Ir achieves >80% conversion without over-borylation
Suzuki Coupling for Benzyl Group Installation
The boronate ester intermediate undergoes cross-coupling with benzyl bromide derivatives under Suzuki-Miyaura conditions.
Reaction Conditions
Functional Group Tolerance
The protocol accommodates substituents on the benzyl bromide, including:
-
Electron-withdrawing groups (NO₂, CF₃)
-
Electron-donating groups (OMe, NH₂)
tert-Butoxycarbonyl (Boc) Protection
Final Boc protection of the secondary amine is achieved using di-tert-butyl dicarbonate under mild conditions.
Stepwise Procedure
Comparative Protection Methods
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Standard Boc | Boc₂O, DMAP | CH₂Cl₂ | 90 |
| Schotten-Baumann | Boc-Cl, NaOH | H₂O/EtOAc | 75 |
| Microwave-Assisted | Boc₂O, NEt₃ | MeCN | 85 |
Stereochemical Control and Resolution
The (3aS,6aS) stereoisomer is obtained through:
Chiral Pool Synthesis
Starting from L-proline derivatives, the stereochemistry is transferred through a series of protection/deprotection steps.
Kinetic Resolution
Using Pseudomonas cepacia lipase (PS-C II) in vinyl acetate, the racemic mixture is resolved with 98% enantiomeric excess.
Crystallization-Induced Diastereomerization
Formation of diastereomeric salts with (+)-di-p-toluoyl-D-tartaric acid enables isolation of the desired isomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (g/g) | 45 | 28 |
| Energy (kJ/mol) | 850 | 520 |
Analytical Characterization
Critical quality control parameters include:
Spectroscopic Data
Chiral Purity Analysis
Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) shows >99% ee for the (3aS,6aS) isomer.
Comparative Method Evaluation
| Method | Total Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| RCM + Suzuki | 68 | 98 | Moderate | Excellent |
| Reductive Amination | 75 | 95 | High | Good |
| Flow Synthesis | 82 | 99 | Excellent | Outstanding |
Emerging Technologies
Chemical Reactions Analysis
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
For example, oxidation of the compound can lead to the formation of diketopyrrolopyrrole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits promising activity against various biological targets:
- Anticancer Activity: Preliminary studies suggest that this compound can inhibit tumor cell proliferation, making it a candidate for further development in cancer therapies. For example, it has been shown to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .
- Neuroprotective Effects: Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative disease treatments .
Drug Development
The compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance pharmacological properties:
- Synthesis of Derivatives: Researchers have synthesized various derivatives by altering the tert-butyl and benzyl groups, leading to compounds with improved bioactivity and reduced toxicity profiles .
- Formulation Studies: The solubility profile of this compound is favorable for drug formulation. Studies have demonstrated effective methods for preparing stock solutions for in vivo studies, highlighting its practical application in pharmacological research .
Material Sciences
Beyond medicinal applications, this compound has potential uses in material sciences:
- Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses.
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. This can lead to changes in cellular processes, such as gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with analogous derivatives, highlighting substituent effects:
Biological Activity
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 370879-56-4) is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 302.41 g/mol
- Purity : Typically >95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Structural Characteristics
The compound features a hexahydropyrrolo structure that contributes to its biological activity. Its complex structure allows for interactions with various biological targets.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Assays Conducted:
- DPPH Assay : Measures free radical scavenging ability.
- FRAP Assay : Assesses the reducing power of antioxidants.
- ORAC Assay : Evaluates the antioxidant capacity against peroxyl radicals.
Antiproliferative Activity
The compound has shown potential as an antiproliferative agent against various cancer cell lines. The mechanism involves the inhibition of cell proliferation pathways, possibly through the modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
This compound may inhibit pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX), which are pivotal in inflammatory responses.
Inhibitory Concentration (IC50):
- IC50 values for LO inhibition have been reported in the sub-micromolar range, indicating potent anti-inflammatory properties.
Study 1: Multifunctional Applications
A study synthesized various derivatives of pyrrolo compounds, including this compound. These derivatives were evaluated for their multifunctional properties such as photoprotection and antioxidant capabilities. The findings suggested that these compounds could serve as effective agents in cosmetic formulations due to their ability to protect skin from UV damage while providing antioxidant benefits .
Study 2: Cancer Cell Line Testing
In vitro studies conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as a therapeutic agent in oncology .
Data Table: Biological Activity Overview
| Activity Type | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH | Significant scavenging ability |
| FRAP | High reducing power | |
| ORAC | Strong antioxidant capacity | |
| Antiproliferative | Cell Line Testing | Inhibition of growth observed |
| Anti-inflammatory | LO Inhibition | IC50 < 1 µM |
Q & A
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, 0°C | 75–85% | |
| Amination | Pd(OAc)₂, BINAP, NaOt-Bu, toluene, 110°C | 60–70% |
Advanced: How can reaction yields be optimized during palladium-catalyzed amination?
Yields depend on ligand choice, solvent, and temperature. For example:
- Ligand Screening : BINAP provides higher selectivity compared to monodentate ligands but may require longer reaction times (16–24 hrs) .
- Solvent Effects : Toluene outperforms DMF or THF in minimizing side reactions .
- Temperature Control : Maintaining 110°C ensures efficient catalysis without decomposition .
- Work-Up : Acidic extraction (e.g., 2N HCl) improves purity by removing unreacted amines .
Contradiction Note : While reports 60–70% yields, other studies using similar conditions show variability (±10%), suggesting substrate-specific sensitivity. Replicate trials and LC-MS monitoring are recommended .
Basic: What spectroscopic techniques are used for structural confirmation?
- ¹H NMR : Key signals include Boc tert-butyl protons (~1.4 ppm) and pyrrolidine ring protons (3.0–4.0 ppm). Benzyl groups show aromatic peaks at 7.2–7.4 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 316.39 (molecular weight confirmed via ) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry (e.g., 3aR,6aS configurations) .
Data Conflict Resolution : Discrepancies in NMR integration ratios may arise from dynamic puckering of the bicyclic scaffold. Low-temperature NMR (e.g., –40°C) or crystallography can clarify .
Advanced: How to address discrepancies in pharmacological assay data for derivatives?
Derivatives of this compound (e.g., autotaxin inhibitors) may show inconsistent IC₅₀ values due to:
- Solubility Variability : Use HT-Solubility assays in phosphate buffer (pH 7.4) to pre-screen compounds .
- Metabolic Stability : Glutathione adduct formation (tested via LC-MS) can reduce apparent activity .
- Enzyme Source : Human recombinant ATX vs. murine isoforms may yield divergent results. Standardize enzyme batches and validate with control inhibitors .
Basic: What safety protocols are critical during handling?
- PPE : Wear chemical-resistant gloves (e.g., nitrile), P95 respirators for particulates, and full-body protection to avoid dermal exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, toluene) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .
Advanced: How to resolve stereochemical uncertainties in synthetic intermediates?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/IPA gradients .
- NOESY NMR : Detect spatial proximities between protons to assign 3aR vs. 3aS configurations .
- X-ray Diffraction : Single-crystal analysis (via SHELXL) provides definitive stereochemical assignments .
Example : confirms the (3aR,6aS) configuration via crystallography, resolving ambiguities in NMR-based predictions.
Basic: What are the primary applications in drug discovery?
This scaffold is used in:
Q. Pharmacological Data :
| Application | Derivative Structure | Assay Result | Reference |
|---|---|---|---|
| Autotaxin Inhibition | Benzo-triazole carbonyl analog | IC₅₀ = 0.8 µM | |
| RBP4 Antagonism | Trifluoromethyl-phenyl analog | EC₅₀ = 50 nM |
Advanced: How to mitigate decomposition during Boc deprotection?
- Acidic Conditions : Use 2M HCl in Et₂O (0°C to rt) instead of TFA to minimize side reactions .
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for carbonyl group disappearance .
- Purification : Neutralize with NaHCO₃ post-deprotection and extract with DCM to isolate the amine .
Note : Overly vigorous conditions (e.g., excess HCl, high heat) can degrade the bicyclic scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
